N-(4-acetylphenyl)-2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c1-12(25)13-5-7-14(8-6-13)22-16(26)10-23-11-20-17-15(18(23)27)9-21-24(17)19(2,3)4/h5-9,11H,10H2,1-4H3,(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVVQGZUXJBXED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is involved in the development of solution-processed organic light-emitting diodes (OLEDs) as a thermally activated delayed fluorescence (TADF) emitter. The compound’s role is to increase the efficiency and compatibility of these OLEDs.
Mode of Action
The compound interacts with its targets by exhibiting thermally activated delayed fluorescence (TADF). The incorporation of two tert-butyl groups in the molecules can effectively increase the molecular solubility and reduce the aggregation-caused self-quenching of excitons in neat films by inhibiting the intramolecular vibrational relaxation and the intermolecular π–π stacking.
Biochemical Pathways
The compound affects the biochemical pathways related to the production of light in OLEDs. By exhibiting TADF, it can enhance the efficiency of light production. The compound’s action on these pathways results in high photoluminescent quantum yield.
Result of Action
The result of the compound’s action is the realization of high-efficiency, solution-processable, non-doped OLEDs. Devices using this compound as a TADF emitter have achieved record-high external quantum efficiencies (EQE) of 25.8%.
Biological Activity
N-(4-acetylphenyl)-2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C₁₈H₁₈N₄O₂
- Molecular Weight : 338.36 g/mol
- CAS Number : 946229-79-4
Structural Features
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of the acetylphenyl and tert-butyl groups may influence its interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated that compounds containing the pyrazolo[3,4-d]pyrimidine moiety exhibit promising anticancer properties. For instance:
- Mechanism of Action : These compounds often act by inhibiting key enzymes involved in cancer cell proliferation. For example, they may target cyclin-dependent kinases (CDKs) or other kinases that regulate the cell cycle.
- Research Findings : In vitro studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). IC₅₀ values for some derivatives have been reported in the range of 10-30 µM, indicating moderate potency compared to standard chemotherapeutics like doxorubicin .
Antiviral Activity
Emerging evidence suggests that certain pyrazolo[3,4-d]pyrimidine derivatives possess antiviral properties:
- Mechanism : These compounds may inhibit viral replication by interfering with viral polymerases or other enzymes critical for the viral life cycle.
- Case Study : A study highlighted a derivative's ability to inhibit the replication of specific RNA viruses, demonstrating potential as an antiviral agent .
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have also been explored:
- Pathways Involved : The compound may modulate pro-inflammatory cytokines and inhibit pathways such as NF-kB, leading to reduced inflammation.
- Experimental Evidence : In vivo models have shown that administration of the compound leads to decreased levels of inflammatory markers, suggesting therapeutic potential in conditions like arthritis .
Data Summary Table
Scientific Research Applications
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit a range of biological activities:
Antitumor Activity : Several studies have reported significant cytotoxic effects against various cancer cell lines. For instance, similar compounds have shown efficacy against ovarian and breast cancer models.
Antimicrobial Properties : The structural characteristics suggest potential efficacy against bacterial and viral pathogens.
Table 1: Summary of Biological Activities
Case Study: ALDH Inhibition
A study highlighted that similar pyrazolo[3,4-d]pyrimidine compounds inhibited ALDH isoforms effectively in ovarian cancer models. This suggests that this compound may also possess similar properties worth investigating further.
Future Research Directions
Given the promising structural characteristics and preliminary biological data, future research should focus on:
- In Vitro Studies : To confirm antitumor and antimicrobial efficacy across various cell lines.
- Mechanistic Studies : To elucidate specific pathways affected by this compound.
- Pharmacokinetic Profiling : To assess absorption, distribution, metabolism, and excretion (ADME) properties.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound shares structural motifs with several pyrazolopyrimidine and acetamide-based derivatives. Below is a detailed comparison of its physicochemical properties, substituent effects, and synthetic yields against analogous compounds.
Table 1: Comparative Data of Structurally Related Compounds
Substituent Effects on Physicochemical Properties
- tert-butyl Group : Enhances metabolic stability and steric bulk, as seen in the target compound and and . However, it may reduce aqueous solubility compared to hydroxylated analogs (e.g., 6-tert-butyl-1-(4-fluoro-2-hydroxyphenyl)-derivative) .
- Fluorine Substituents : Fluorophenyl groups (e.g., in and ) increase lipophilicity and binding affinity to hydrophobic enzyme pockets. The chromen-4-one moiety in further enhances π-π stacking interactions .
- Thio vs.
Q & A
Q. What in vivo experimental designs are appropriate for preclinical evaluation?
- Methodology :
- Pharmacokinetics : Administer via oral gavage in murine models; measure plasma concentration (LC-MS/MS) to calculate bioavailability .
- Efficacy : Use xenograft models (e.g., HCT-116 colorectal cancer) with bioluminescence imaging to monitor tumor regression.
- Toxicology : Assess liver/kidney function (ALT, creatinine) and histopathology post-treatment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
